molecular formula C16H11NO2 B1356969 2-Phenylquinoline-7-carboxylic acid CAS No. 841297-69-6

2-Phenylquinoline-7-carboxylic acid

Cat. No. B1356969
M. Wt: 249.26 g/mol
InChI Key: KCKFTFSVGYDHAW-UHFFFAOYSA-N
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Description

2-Phenylquinoline-7-carboxylic acid is an organic compound with the molecular formula C16H11NO2 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 2-phenyl-7-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 2-Phenylquinoline-7-carboxylic acid is 1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) .

Scientific Research Applications

Microwave-assisted Synthesis and Antimicrobial Activity

2-Phenylquinoline-7-carboxylic acid derivatives have been synthesized using both conventional and microwave-irradiated methods. These derivatives exhibit significant antimicrobial activity against a broad spectrum of microorganisms, demonstrating their potential in creating new antimicrobial agents (Bhatt & Agrawal, 2010).

Facile Synthesis and Antibacterial Activity

These compounds have also been synthesized with various substituted phenols and secondary amines, showing notable antibacterial activity against common pathogens like Salmonella typhi, Bacillus subtalis, and Pseudomonas aeruginosa (Shankerrao et al., 2012).

Antiparasitic Activities

A series of substituted 2-phenylquinoline-4-carboxylic acids showed promising activity against parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis (Muscia et al., 2008).

Cadmium Complexes for Fluorescent Behavior and Antibacterial Activities

Complexes generated from 2-phenylquinoline derivatives with cadmium have shown potential in fluorescence and antibacterial activities. These complexes exhibit unique structural properties and can serve as a basis for developing new materials with specific luminescent and biological properties (Lei et al., 2014).

Sensing and Detection Applications

Selective Sensing of 2,4,6-Trinitrophenol

2-Phenylquinoline has exhibited aggregation-induced emission enhancement and reversible fluorescence switching in acidic and basic media. This property makes it a potent fluorescent pH sensor and allows for the selective detection of trace amounts of 2,4,6-trinitrophenol (TNP) in water, highlighting its application in environmental monitoring and safety (Maity et al., 2018).

Safety And Hazards

The safety information available indicates that 2-Phenylquinoline-7-carboxylic acid is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-phenylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKFTFSVGYDHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580197
Record name 2-Phenylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinoline-7-carboxylic acid

CAS RN

841297-69-6
Record name 2-Phenylquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AH Li, DJ Beard, H Coate, A Honda, M Kadalbajoo… - …, 2010 - thieme-connect.com
… To illustrate the scalability of our one-pot procedure, we prepared 2-phenylquinoline-7-carboxylic acid (6d; Table [²] , entry 4) on a 10-gram scale. The desired product was isolated in …
Number of citations: 36 www.thieme-connect.com
DW Bowles, ER Kessler, A Jimeno - Drugs of the Future, 2011 - access.portico.org
… Friedländer condensation of the resulting aminoaldehyde with acetophenone (XIV) in the presence of KOH at 95 C, and treatment with HCl, yields 2-phenylquinoline-7carboxylic acid …
Number of citations: 2 access.portico.org

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